molecular formula C8H9NO B014959 3-(3-Pyridyl)-2-propen-1-OL CAS No. 69963-46-8

3-(3-Pyridyl)-2-propen-1-OL

Cat. No. B014959
CAS RN: 69963-46-8
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(3-Pyridyl)-2-propen-1-OL involves several steps, starting from commercially available picolinaldehyde. Vinylation of picolinaldehyde results in 1-(2-Pyridyl)-2-propen-1-ol, which serves as a precursor for further chemical transformations. This method allows for the efficient synthesis of the indolizidine skeleton, showcasing the versatility of 3-(3-Pyridyl)-2-propen-1-OL in organic synthesis (Giomi et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-(3-Pyridyl)-2-propen-1-OL and its derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure analysis of α,β-unsaturated ketone derivatives of 3-(3-Pyridyl)-2-propen-1-OL has shown that the pyridine plane and the adjacent phenyl plane are almost coplanar, which influences their reactivity and interaction with other molecules (Wang et al., 2013).

Chemical Reactions and Properties

3-(3-Pyridyl)-2-propen-1-OL undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. Notably, it exhibits unique reactivity by behaving as a Hantzsch ester mimic for the metal-free reduction of nitro groups to amino functions in electron-deficient aromatic and heteroaromatic nitro compounds. This reactivity is part of a domino process that leads to the formation of new functionalized aminoacylpyridines (Giomi et al., 2008).

Scientific Research Applications

  • Reduction of Nitro Groups

    One derivative, 1-(2-pyridyl)-2-propen-1-ol, demonstrates unique reactivity in the metal-free reduction of nitro groups in aromatic and heteroaromatic compounds. This leads to the formation of functionalized aminoacylpyridines in a one-pot process (Giomi, Alfini, & Brandi, 2008).

  • Metal-Free Reduction Agent

    Another derivative, (2-pyridyl)phenyl methanol, is effective in the metal-free reduction of nitro aromatic compounds to form -amino esters, with the pyridine nucleus playing a crucial role (Giomi, Alfini, & Brandi, 2011).

  • Catalysis in Asymmetric Transfer Hydrogenation

    RuCl2(PPh3)(L) complexes with ligands derived from this compound show excellent catalytic activity for asymmetric transfer hydrogenation of acetophenone by propan-2-ol (Yang et al., 1997).

  • Fluorescent Probes for Metal Ions

    Derivatives like 3-(2-pyridyl)-2-pyrazoline exhibit strong affinity for divalent transition metal ions, particularly enhancing fluorescence intensity when combined with Zn2+ ions (Wang et al., 2001).

  • Influence on Proton-Transfer Reactions

    The molecular structure of deazabipyridyls, including derivatives like 2-(2-hydroxyphenyl)pyridin-3-ol, significantly influences the efficiency of proton-transfer reactions in their excited state (Kaczmarek et al., 1994).

  • Synthesis of Indolizidine Systems

    Extended procedures involving 1-(2-quinolyl)-2-propen-1-ol, a similar compound, allow for the synthesis of benzo-fused derivatives such as ()-benzo[e]lentiginosine (Giomi, Ceccarelli, & Brandi, 2018).

  • Formation of Complexes with Metals

    Di-2-pyridylmethane and related ligands can form complexes with various metals like silver, copper, palladium, and zinc, which have potential applications in metallosupramolecular synthesis (Steel & Sumby, 2003).

  • Catalysts for Olefin Polymerization

    Arylcyclometallated hafnium pyridyl-amido catalysts show potential in the efficient polymerization of olefins (Zuccaccia et al., 2008).

  • Antihistamine Activity

    Isomeric structures of arylcyclometallated compounds influence their antihistamine activity, with certain geometries showing superiority (Ison & Casy, 1971).

  • Catalysis in Polymerization

    Isomeric pyridyl -diketonate iron(III) complexes catalyze the ring-opening polymerization of -caprolactone, with specific complexes being more effective for higher molecular weight polymers (Lee et al., 2017).

Safety And Hazards

The safety and hazards of 3-(3-Pyridyl)-2-propen-1-OL are not directly available from the search results. However, related compounds such as Diethyl(3-pyridyl)borane have been studied. These compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation6.


Future Directions

The future directions of 3-(3-Pyridyl)-2-propen-1-OL are not directly available from the search results. However, related compounds such as dietary phytochemicals have been studied. These compounds have protective effects against carcinogen exposure as well as carcinogenesis in general7. Another future direction is the use of nanotechnology-based chemoprevention approaches, which have established their potential to offer better efficacy and safety8.


properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCHWDTMRVOJD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295549
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridyl)-2-propen-1-OL

CAS RN

120277-39-6
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 2
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 3
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 4
Reactant of Route 4
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 5
Reactant of Route 5
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 6
3-(3-Pyridyl)-2-propen-1-OL

Citations

For This Compound
2
Citations
T HÖGBERG, JAN LUNDSTRÖM - Acta Chem. Scand. B, 1982 - researchgate.net
Some tentative metabolites and metabolic inter-mediates of (Z)-3-(4-bromophenyl)-N, N-dimethyl-3-(3-pyridyl) allylamine (1, zimelidine) were synthesized.(Z)-3-(4-Bromophenyl)-3-(3-…
Number of citations: 2 www.researchgate.net
YX Cheng, M Dukat, M Dowd, W Fiedler… - European journal of …, 1999 - Elsevier
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine (5a) and its N 7 -methyl derivative 5b were synthesized and evaluated as potential nicotinic acetylcholinergic receptor (nAChR) ligands. On …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.